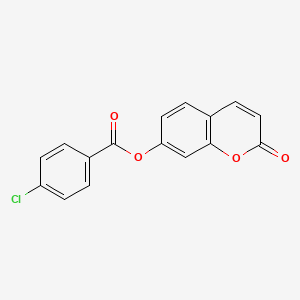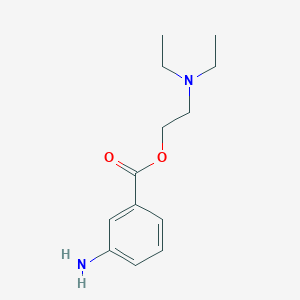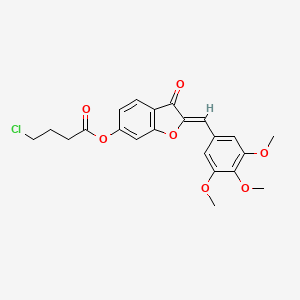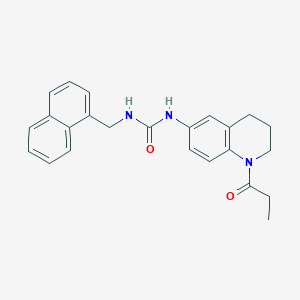![molecular formula C19H16N2O2 B2659789 2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione CAS No. 58867-55-3](/img/structure/B2659789.png)
2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C19H16N2O2 . It is a derivative of isoindole-1,3-dione, also known as phthalimides . These compounds are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones, such as “this compound”, has been reported to be achieved by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “this compound” involves a fused heterocyclic ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 226-230 °C, a predicted boiling point of 507.0±38.0 °C, and a predicted density of 1.27±0.1 g/cm3 . Its pKa is predicted to be -2.23±0.20 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Packing
Research on similar compounds, such as N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, highlights their molecular structure and packing, stabilized by intramolecular hydrogen bonding and C-H…π interactions. These structural features may suggest the compound's utility in materials science for designing molecules with specific packing properties or in the development of new crystalline materials (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).
Conformation and Vibrational Analysis
The conformation and hydrogen bonding interactions of similar isoindole-1,3-dione derivatives have been explored to understand their role in biological functions. For instance, the study on the crystal structure, conformation, and vibrational analysis of a Mannich base derivative of isoindole-1,3-dione demonstrates the importance of these molecular characteristics in biological interactions, potentially offering insights into drug design and bioactive molecule synthesis (S. Franklin et al., 2011).
NMR Spectroscopy Characterization
The detailed structural characterization of isoindoline-1,3-dione derivatives through NMR spectroscopy has proven essential for confirming molecular identities and understanding the structural basis of their function. This type of study is crucial for the development of new chemical entities in pharmaceuticals and materials science (Khadim Dioukhane et al., 2021).
Antimicrobial Activity
Compounds structurally related to 2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione, such as 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, have been synthesized and shown to possess significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (A. Sabastiyan & M. Suvaikin, 2012).
Photophysical Properties
The study of photophysical properties, including solvatochromic behavior and dipole moments of isoindole derivatives, provides valuable insights into their potential applications in developing fluorescent materials and sensors. Such research can contribute to the design of novel optical materials with specific emission properties (K. Akshaya et al., 2016).
Zukünftige Richtungen
The future directions for “2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione” could involve further exploration of its biological activities and potential therapeutic applications. Given the biological significance of isoindole-1,3-dione derivatives, there is a broad potential for use in chemical production and clinical medicine .
Eigenschaften
IUPAC Name |
2-[(1,2-dimethylindol-5-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-9-14-10-13(7-8-17(14)20(12)2)11-21-18(22)15-5-3-4-6-16(15)19(21)23/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKMSFVNDBWYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)
![2-(2-Fluorophenoxy)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2659711.png)
![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)
![2-(furan-2-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2659713.png)
![1-Spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylprop-2-en-1-one](/img/structure/B2659716.png)



![benzo[d]thiazol-6-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2659722.png)
![N~4~-(4-methylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659723.png)



